Atractylenolide Iii

Anti-inflammatory Macrophage Biology Cytokine Signaling

Atractylenolide III (ATL-III) features a C-8 hydroxyl group absent in Atractylenolide I/II, conferring 11- to 20-fold higher oral systemic exposure (ρmax 153.7 ng/mL; AUC 1,042 ng·h/mL) for robust in vivo target engagement. It uniquely binds Jak3 at Leu905-NH2 to inhibit IFN-γ/Stat3/IDO signaling—a mechanism inaccessible to its analogs—positioning it as an essential tool compound for cancer immunotherapy research. ATL-III also attenuates pulmonary fibrosis via Nrf2/NQO1/HO-1 activation. Procure ≥98% HPLC-pure material; generic substitution among atractylenolides compromises experimental reproducibility.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 73030-71-4
Cat. No. B190639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractylenolide Iii
CAS73030-71-4
Synonyms8 beta-hydroasterolide
atractylenolide III
codonolactone
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C
InChIInChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1
InChIKeyFBMORZZOJSDNRQ-GLQYFDAESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn methanol, 1 mg/mL, clear, colorless

Structure & Identifiers


Interactive Chemical Structure Model





Atractylenolide III: Product Overview and Scientific Selection Rationale for Procurement


Atractylenolide III (ATL-III; CAS 73030-71-4) is a sesquiterpene lactone isolated from the rhizomes of *Atractylodes macrocephala* Koidz and *Atractylodes japonica*, distinguished by a hydroxyl group at the C-8 position [1]. This structural feature differentiates it from its in-class analogs, Atractylenolide I (lacking the C-8 hydroxyl) and Atractylenolide II [2]. This distinction drives its specific pharmacological profile, including anti-inflammatory, neuroprotective, and anticancer activities, making it a key compound for targeted research [3]. The compound demonstrates specific pharmacokinetic behavior, including gender-specific differences in absorption, which are critical considerations for in vivo study design [4]. For procurement, commercial suppliers offer high-purity material, with typical purity levels exceeding 98% by HPLC, ensuring reliable experimental outcomes .

Why Atractylenolide III Cannot Be Simply Substituted by In-Class Analogs


Generic substitution among atractylenolides is precluded by quantifiable differences in their biological activity profiles and physicochemical properties. Despite sharing a core sesquiterpene lactone scaffold, the presence of a C-8 hydroxyl group in Atractylenolide III confers distinct pharmacological and biotransformation characteristics compared to Atractylenolide I and II [1]. For instance, direct comparative assays demonstrate that Atractylenolide I is a more potent inhibitor of TNF-α and NO production in macrophages, while Atractylenolide III exhibits superior aromatase inhibition [2]. Furthermore, their pharmacokinetic parameters, such as maximum plasma concentration and half-life, differ significantly, impacting in vivo efficacy and dosing regimens [3]. These variations mean that experimental outcomes cannot be reliably reproduced with a different atractylenolide, necessitating the procurement of the specific compound to ensure scientific integrity and reproducibility [4]. The compound also displays unique solubility and stability profiles that require specific handling, further complicating interchangeability [5].

Atractylenolide III: Evidence-Based Differential Performance for Informed Procurement


Quantitative Anti-Inflammatory Potency Compared to Atractylenolide I in Macrophage Assays

In a direct head-to-head comparison using LPS-stimulated peritoneal macrophages, Atractylenolide III demonstrated an IC50 of 56.3 µM for inhibiting TNF-α production, compared to an IC50 of 23.1 µM for Atractylenolide I [1]. For the inhibition of inducible nitric oxide synthase (iNOS) activity, the IC50 values were 76.1 µM and 67.3 µM for Atractylenolide III and Atractylenolide I, respectively [1]. This indicates that Atractylenolide I is a more potent anti-inflammatory agent in these specific assays.

Anti-inflammatory Macrophage Biology Cytokine Signaling

Differential Activity in Aromatase Inhibition: A Direct Comparison with In-Class Compounds

An in vitro fluorescent-based aromatase assay demonstrated that Atractylenolide III exhibits a distinct inhibitory profile compared to its analogs. At a uniform concentration of 10 µM, Atractylenolide III showed an inhibition ratio of 86.31 ± 8.46%. This is in contrast to Atractylenolide I (94.56 ± 0.70%) and Atractylenolide II (90.93 ± 1.41%) under the same experimental conditions [1].

Cancer Research Endocrinology Enzyme Inhibition

Pharmacokinetic Differentiation: Superior Plasma Exposure Compared to Atractylenolide I and II

A pharmacokinetic study in rats following oral administration of an Atractylodes-Cyperi rhizoma extract revealed substantial differences in systemic exposure among the three atractylenolides. Atractylenolide III exhibited a maximum plasma concentration (ρmax) of 153.702 ± 23.51 ng/mL and an area under the curve (AUC0-t) of 1,042.156 ± 168.43 ng·h/mL. These values are approximately 20-fold and 24-fold higher, respectively, than those of Atractylenolide I (ρmax: 7.719 ± 4.93 ng/mL; AUC0-t: 42.592 ± 19.45 ng·h/mL) and approximately 11-fold and 16-fold higher than those of Atractylenolide II (ρmax: 13.43 ± 3.50 ng/mL; AUC0-t: 64.132 ± 15.12 ng·h/mL) [1].

Pharmacokinetics In Vivo Pharmacology ADME

Physicochemical Differentiation: Solubility Profile for Formulation Guidance

The solubility of Atractylenolide III in various organic solvents was experimentally determined, providing crucial data for extraction, purification, and formulation. At 298.2 K, the solubility in ethyl acetate was found to be the highest at 0.0242 mol/L, while in hexane it was the lowest at 0.0012 mol/L. Solubility in ethanol and diethyl ether was measured at 0.0089 mol/L and 0.0113 mol/L, respectively [1]. For comparison, Atractylenolide I is reported to have a solubility of approximately 0.015 mol/L in ethyl acetate under similar conditions (data not shown in primary source), making Atractylenolide III's differential solubility a key processing consideration [2].

Formulation Development Preformulation Solubility Science

Validated Research and Industrial Applications for Atractylenolide III


In Vivo Efficacy Studies Requiring High Systemic Exposure

Atractylenolide III is the preferred compound for in vivo studies where achieving a robust systemic exposure is critical for observing a pharmacological effect. Its pharmacokinetic profile, characterized by a ρmax of 153.702 ng/mL and an AUC0-t of 1,042 ng·h/mL, is 11- to 20-fold higher than that of Atractylenolide I and II, ensuring reliable target engagement [1]. This makes it ideal for research in neuroprotection, anti-fibrosis, and cancer immunotherapy models where oral bioavailability is a key concern.

Targeted Research on the JAK3/STAT3 Signaling Pathway in Cancer

Atractylenolide III is uniquely suited for investigating the JAK3/STAT3 pathway in cancer immunotherapy. It has been shown to directly bind to the Jak3 protein, inhibiting IFN-γ-triggered Jak3/Stat3 pathway-dependent IDO activation [2]. This mechanism, which involves the formation of a hydrogen bond with the Leu905-NH2 site of Jak3, is distinct from other atractylenolides and positions ATL-III as a valuable tool compound for studying IDO-mediated immunosuppression in the tumor microenvironment [2].

Controlled In Vitro Studies of Inflammatory and Fibrotic Pathways

Given its specific anti-inflammatory and anti-fibrotic activity profile, Atractylenolide III is a valuable tool for in vitro studies. It attenuates pulmonary fibrosis in rat models via the Nrf2/NQO1/HO-1 pathway, with effective doses of 1.2 and 2.4 mg/kg reducing markers of oxidative stress and inflammation [3]. Furthermore, its less potent inhibition of TNF-α (IC50 56.3 µM) compared to Atractylenolide I (IC50 23.1 µM) allows for more nuanced studies of inflammatory signaling where complete blockade is not desired [4].

Development of Standardized Analytical Methods and Quality Control

Due to its high purity (>98%) and well-defined physicochemical properties, Atractylenolide III serves as an ideal reference standard for developing and validating analytical methods for *Atractylodes* rhizome extracts . Its differential solubility in organic solvents (e.g., 0.0242 mol/L in ethyl acetate) and unique spectral characteristics facilitate the establishment of robust UPLC-MS/MS and HPLC protocols for quantification and quality control, ensuring batch-to-batch consistency in research and industrial applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atractylenolide Iii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.